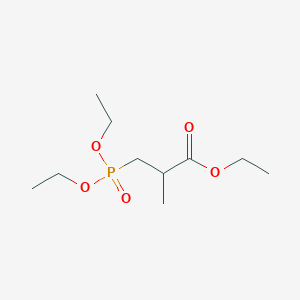
3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester
概要
説明
3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester is an organic compound with the molecular formula C8H17O5P. This compound is a member of the phosphonate esters, which are characterized by the presence of a phosphonate group (P=O) bonded to an alkyl or aryl group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. For example, the reaction between triethyl phosphite and ethyl bromoacetate in the presence of a base can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale Arbuzov reactions. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high throughput. The product is then purified through distillation or recrystallization to achieve the desired quality .
化学反応の分析
Types of Reactions
3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used
科学的研究の応用
3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of 3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester involves its interaction with biological molecules, particularly enzymes. The phosphonate group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
類似化合物との比較
Similar Compounds
Triethyl phosphonoacetate: Similar in structure but with different alkyl groups.
Diethyl ethoxycarbonylmethylphosphonate: Another phosphonate ester with a different ester group.
Uniqueness
3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis. Its ability to inhibit enzymes also sets it apart from other similar compounds .
特性
IUPAC Name |
ethyl 3-diethoxyphosphoryl-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-5-13-10(11)9(4)8-16(12,14-6-2)15-7-3/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNBBQRODAFKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CP(=O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B3258277.png)
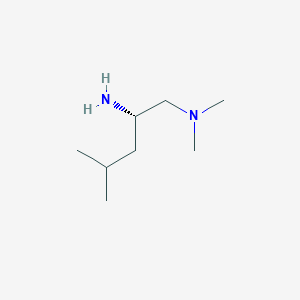
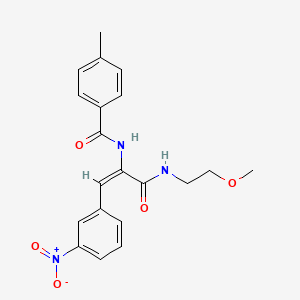
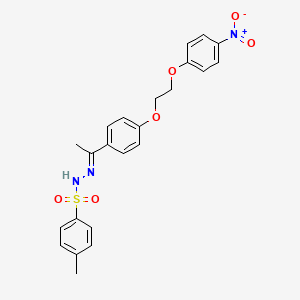
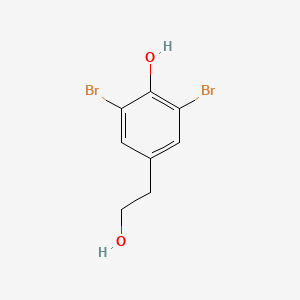

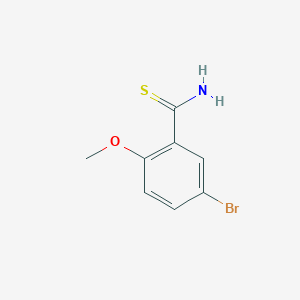
![[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B3258329.png)
![tert-butyl 3-amino-4-[2-(3-methylphenyl)-2-oxoethyl]pyridine-2-carboxylate](/img/structure/B3258345.png)
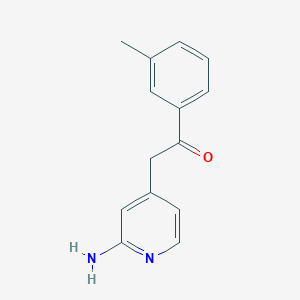
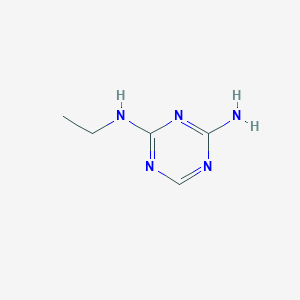
![2-[(E)-2-{[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]-1,3-benzothiazole](/img/structure/B3258369.png)
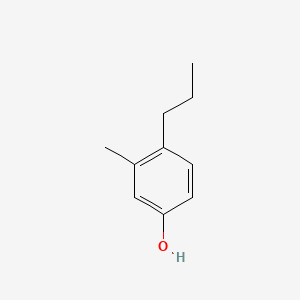
![(3aS,4S,6aR)-6-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3258382.png)
